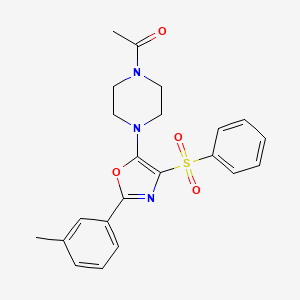

1-(4-(4-(Phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)piperazin-1-yl)ethanone

Description

1-(4-(4-(Phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)piperazin-1-yl)ethanone is a structurally complex compound featuring a piperazine core linked to a phenylsulfonyl-substituted oxazole moiety and an acetyl group. The oxazole ring is further substituted with a meta-tolyl (m-tolyl) group, contributing to its steric and electronic uniqueness.

Key structural attributes include:

- Phenylsulfonyl group: Enhances metabolic stability and modulates electronic properties.

- Oxazole ring: A five-membered heterocycle with nitrogen and oxygen atoms, influencing polarity and hydrogen-bonding capacity.

- m-Tolyl substituent: A methyl-substituted phenyl group at the meta position, affecting lipophilicity and steric interactions.

- Piperazine-acetyl linkage: Provides conformational flexibility and serves as a pharmacophoric element in CNS-targeting agents .

Properties

IUPAC Name |

1-[4-[4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S/c1-16-7-6-8-18(15-16)20-23-21(30(27,28)19-9-4-3-5-10-19)22(29-20)25-13-11-24(12-14-25)17(2)26/h3-10,15H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZDGATWOIKYOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-(Phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)piperazin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation of the oxazole ring using phenylsulfonyl chloride in the presence of a base.

Attachment of the Piperazine Moiety: The piperazine ring can be attached through a nucleophilic substitution reaction, where the oxazole derivative reacts with piperazine.

Final Acylation Step: The ethanone group is introduced through an acylation reaction, typically using acetyl chloride or acetic anhydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(4-(Phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxazole ring or reduce the phenylsulfonyl group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine or oxazole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-(4-(Phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)piperazin-1-yl)ethanone has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its activity against certain diseases or conditions.

Biological Research: It is used in biological assays to study its effects on cellular processes and molecular pathways.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(4-(Phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycles

- Target Compound: Contains an oxazole ring (C₃H₃NO) with phenylsulfonyl and m-tolyl substituents.

- Analogues: Tetrazole hybrids (e.g., compounds 7a–x in ): Feature a tetrazole ring (C₁N₄), often substituted with aryl groups. Example: 2-((1-phenyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (7d) . Triazole derivatives (): Incorporate a 1,2,4-triazole (C₂N₃H₂) linked to sulfonamide and fluorophenyl groups.

Substituent Variations

Physicochemical Properties

Melting Points

| Compound | Melting Point (°C) | Reference |

|---|---|---|

| Target Compound* | Not reported | — |

| 7d () | 157–159 | |

| 7p () | 175–177 | |

| 7n () | 161–163 |

*Predicted to exhibit a higher melting point (>170°C) due to the crystalline nature of the m-tolyl-oxazole system.

Spectroscopic Data

Antiproliferative Activity

- Tetrazole-sulfonamide hybrids (e.g., 7a–x): Demonstrated IC₅₀ values <10 μM against breast (MCF-7) and colon (HCT-116) cancer cell lines. Activity correlates with electron-withdrawing substituents (e.g., CF₃, NO₂) .

- Target Compound : Unreported activity but hypothesized to exhibit moderate antiproliferative effects due to sulfonamide-mediated enzyme inhibition.

Biological Activity

1-(4-(4-(Phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)piperazin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Chemical Structure and Synthesis

The molecular structure of this compound features a piperazine ring, a phenylsulfonyl group, and an oxazole moiety. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Oxazole Ring : Cyclization of appropriate precursors.

- Introduction of the Piperazine Ring : Nucleophilic substitution reactions.

- Attachment of the Phenylsulfonyl Group : Sulfonylation reactions using sulfonyl chlorides.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives containing the phenylsulfonyl group demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have been evaluated for their ability to inhibit bacterial growth and biofilm formation.

| Compound | Activity | IC50 (μM) |

|---|---|---|

| This compound | Antibacterial | TBD |

| 4b (related structure) | Antibacterial against E. faecium | 3.5 |

| 23 (related structure) | Antimicrobial | 0.18 |

Anticancer Activity

The compound has also been assessed for its anticancer properties. In vitro studies have explored its effects on various cancer cell lines, demonstrating cytotoxicity without significant toxicity to normal cells.

Enzyme Inhibition

One notable area of research focuses on the inhibition of tyrosinase, an enzyme involved in melanin production. Compounds structurally related to this compound have shown competitive inhibition against tyrosinase with promising IC50 values.

| Inhibitor | Target Enzyme | IC50 (μM) |

|---|---|---|

| Compound 26 | Tyrosinase | 0.18 |

| N-(4-fluorophenyl)-2-[4-phenylsulfonyl-2-(p-tolyl)oxazol-5-yl]sulfanyl-acetamide | APE1 | 11.6 |

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes and receptors. For instance, docking studies suggest that it binds to the active site of tyrosinase, inhibiting its activity through competitive mechanisms.

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

- Antimicrobial Studies : In one study, derivatives were tested against various bacterial strains, showing significant inhibition at low concentrations.

- Cytotoxicity Evaluation : MTT assays demonstrated that certain analogs exhibited selective cytotoxicity toward cancer cells while sparing normal cells.

- Tyrosinase Inhibition : Research highlighted the potential of these compounds as anti-melanogenic agents, which could be beneficial in treating hyperpigmentation disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.